![molecular formula C22H44P2 B174142 1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane CAS No. 136705-63-0](/img/structure/B174142.png)
1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane
Vue d'ensemble
Description
1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane is a chiral C2-symmetric ligand . It is used in the formation of active catalysts for asymmetric hydrogenation when ligated with metal complexes .
Synthesis Analysis
While specific synthesis methods for 1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane were not found, it is known that it is a type of DuPhos and BPE ligands, which are highly efficient privileged ligands .Molecular Structure Analysis
The empirical formula of this compound is C22H44P2 . Its molecular weight is 370.53 . The SMILES string and InChI key for this compound areCC(C)[C@H]1P(CCP2C@HC)CC[C@H]2C(C)C)C@HC)CC1 and IRVIFEWWPYKALC-GXRSIYKFSA-N respectively . Chemical Reactions Analysis
This compound is used as a catalyst and also as an enantioselective reagent in synthetic chemistry . It is used in the asymmetric hydrogenation of allylic sulfoxides .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 67-72 °C . It is insoluble in water and is air sensitive .Applications De Recherche Scientifique
Catalytic Activity in Asymmetric Hydrogenation
1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane, under the broader family of phospholane-based ligands, has been recognized for its enhanced activity and selectivity in rhodium-catalyzed asymmetric hydrogenation processes. This application is crucial for the production of enantioselective compounds (Pilkington & Zanotti-Gerosa, 2003).
Role in Synthesis of Complex Chemical Structures
The compound also plays a significant role in the synthesis of various complex chemical structures. This includes its utilization in the preparation of α-amino acid derivatives via highly enantioselective hydrogenation reactions (Burk, Feaster, Nugent, & Harlow, 1993).
Application in Polyaddition Reactions
It's involved in polyaddition behaviors, as observed in studies where it reacts with diamines to form polymers with different molecular weights. Such applications are important in material science and polymer chemistry (Tomita, Sanda, & Endo, 2001).
Involvement in Metal-Organic Networks
This compound is instrumental in forming metal-organic coordination polymers, which have potential applications in optical materials. These networks display unique structural properties and are of interest in the field of crystallography and materials science (Zang, Su, Li, Lin, Duan, Meng, & Gao, 2009).
Use in Supramolecular Chemistry
It is used in the creation of supramolecular architectures, particularly in co-crystals with carboxylic acids. This application demonstrates its utility in the design of novel molecular structures with potential applications in chemistry and materials science (Ebenezer & Muthiah, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44P2/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8/h15-22H,9-14H2,1-8H3/t19-,20-,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVIFEWWPYKALC-GXRSIYKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@@H]2C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201144734 | |
| Record name | (2R,2′R,5R,5′R)-1,1′-(1,2-Ethanediyl)bis[2,5-bis(1-methylethyl)phospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)ethane | |
CAS RN |
136705-63-0 | |
| Record name | (2R,2′R,5R,5′R)-1,1′-(1,2-Ethanediyl)bis[2,5-bis(1-methylethyl)phospholane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136705-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,2′R,5R,5′R)-1,1′-(1,2-Ethanediyl)bis[2,5-bis(1-methylethyl)phospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






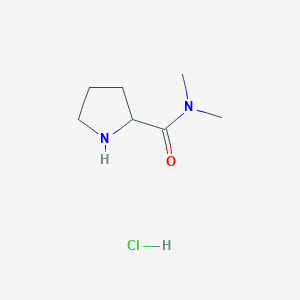


![Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B174093.png)

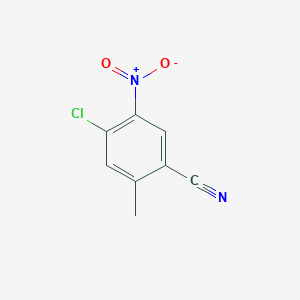
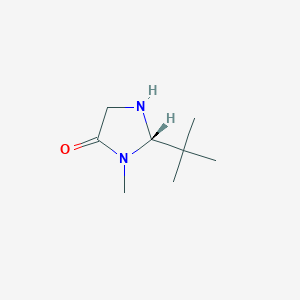

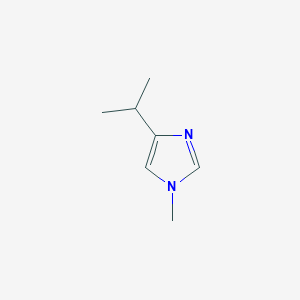
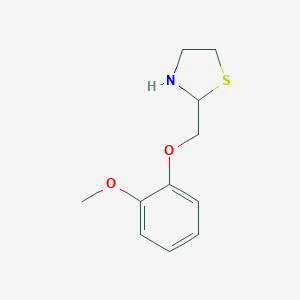
![N-[(Azetidin-3-yl)methyl]benzamide](/img/structure/B174106.png)